N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Overview
Description
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the condensation of a thioamide with a haloketone under acidic conditions.
Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the thiazole intermediate with 3,5-dimethoxybenzyl chloride in the presence of a base.
Formation of the Thiophene Ring: The final step involves the cyclization of the intermediate with thiophene-2-carboxylic acid under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Thiophene Derivatives: Thiophene-based drugs such as tioconazole and dorzolamide are known for their antifungal and anti-glaucoma properties.
Uniqueness
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-22-14-6-12(7-15(8-14)23-2)9-24-10-13-11-26-18(19-13)20-17(21)16-4-3-5-25-16/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJALDIKAZMRIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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